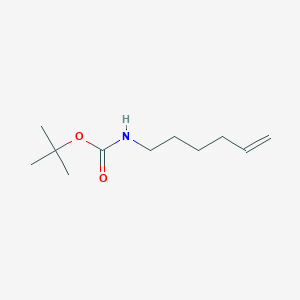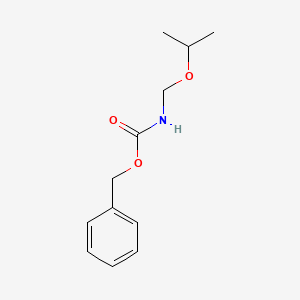
N-苄氧羰基-(异丙氧基甲基)胺
描述
“N-Benzyloxycarbonyl-(isopropoxymethyl)amine” (CAS# 1122410-32-5) is a research chemical . Its IUPAC name is benzyl N-(propan-2-yloxymethyl)carbamate . The molecular weight is 223.27 and the molecular formula is C12H17NO3 .
Molecular Structure Analysis
The molecular structure of “N-Benzyloxycarbonyl-(isopropoxymethyl)amine” can be represented by the canonical SMILES string: CC(C)OCNC(=O)OCC1=CC=CC=C1 . The InChI string is InChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) .
Physical And Chemical Properties Analysis
“N-Benzyloxycarbonyl-(isopropoxymethyl)amine” is a solid substance with a melting point of 70-74 °C . It has a LogP value of 2.49970 , indicating its lipophilicity.
科学研究应用
生化形成和反应
N-苄氧羰基-(异丙氧基甲基)胺参与生化过程,例如 N-羟基化,这对于外源物质的代谢反应至关重要。这一过程对于理解羟胺和异羟肟酸的药理学、毒理学和病理学特性很重要,可以深入了解它们对造血系统的影响及其致癌潜力 (Weisburger & Weisburger, 1973).
有机合成中的催化
该化合物在催化的邻位芳烃胺化反应中发挥作用,以芳基卤代物为底物。此类反应对于位点选择性 C-H 官能化至关重要,为合成具有高官能团耐受性的有机化合物提供途径,并通过互补的位点选择性生成产物 (Dong & Dong, 2013)。此外,它用于 Pd 催化的分子间 C-H 胺化与烷基胺的反应,促进从苯甲酸合成叔和仲芳基烷基胺,这对于开发各种有机化合物至关重要 (Yoo 等,2011)。
芳烃胺化中的光氧化还原催化
光氧化还原催化利用 N-苄氧羰基-(异丙氧基甲基)胺进行芳烃胺化,将 C-H 转化为 C-N 键。这种方法对于在药物化学中形成生物活性化合物很重要,它允许合成复杂的芳香族化合物,而无需预氧化材料。在这种情况下使用基于有机光氧化还原的催化剂系统扩展了芳烃官能化的工具箱,为形成有价值的化学键提供了可持续的方法 (Romero 等,2015)。
材料科学应用
在材料科学中,N-苄氧羰基-(异丙氧基甲基)胺用于新型材料和聚合物的开发。例如,它参与苯并恶嗪与胺的固化体系,在该体系中,它与市售胺反应,形成具有改进材料性能的固化产物。此类反应的研究对于推进热固性树脂领域至关重要,可增强其化学结构、材料性能和加工性能 (Sun 等,2015)。
安全和危害
“N-Benzyloxycarbonyl-(isopropoxymethyl)amine” is classified as Acute Tox. 4 for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
benzyl N-(propan-2-yloxymethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHLPYLCKMUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655111 | |
| Record name | Benzyl {[(propan-2-yl)oxy]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-(isopropoxymethyl)amine | |
CAS RN |
1122410-32-5 | |
| Record name | Phenylmethyl N-[(1-methylethoxy)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122410-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl {[(propan-2-yl)oxy]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1122410-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes benzyl isopropoxymethyl carbamate useful in organic synthesis, particularly for Mannich reactions?
A1: Benzyl isopropoxymethyl carbamate functions as an effective aminomethylating reagent in Mannich reactions involving titanium enolates []. This reagent offers a convenient method for introducing an aminomethyl group into a molecule, which is a crucial step in synthesizing various complex organic compounds. While not directly mentioned in the provided research, the carbamate functionality likely serves as a protecting group for the amine, preventing unwanted side reactions and allowing for controlled deprotection at a later stage in the synthesis.
Q2: Can you elaborate on the synthesis of benzyl isopropoxymethyl carbamate as described in the research?
A2: While the provided research snippets don't explicitly outline the complete synthesis of benzyl isopropoxymethyl carbamate, they do offer clues. One snippet mentions the use of "benzyl carbamate," "aqueous formaldehyde," "potassium carbonate," and "p-toluenesulfonic acid" as keywords related to the reagent []. This suggests a potential synthesis route involving the reaction of benzyl carbamate with formaldehyde under basic conditions (potassium carbonate) and acidic catalysis (p-toluenesulfonic acid). This combination likely facilitates the formation of the isopropoxymethyl group. Further investigation into the cited research or other literature would be needed to confirm the exact synthetic procedure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




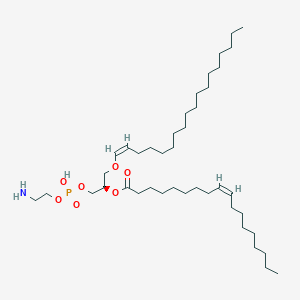
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1497912.png)

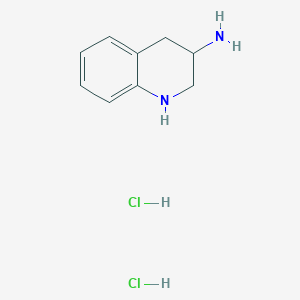
![Benzyl 4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497917.png)

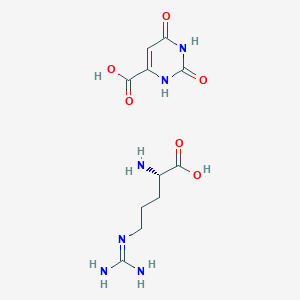
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497922.png)
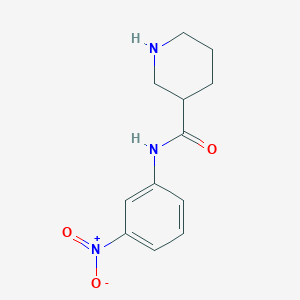
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497935.png)
![Benzyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497938.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497940.png)
